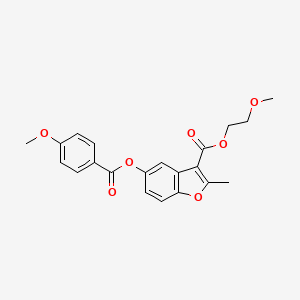
2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C21H20O7 and its molecular weight is 384.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate, a synthetic compound belonging to the benzofuran class, has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C21H20O7
- Molecular Weight : 384.384 g/mol
- IUPAC Name : 2-methoxyethyl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
- CAS Number : 300556-89-2
Structural Features
The presence of methoxy and benzoyl groups in its structure contributes to its reactivity and potential biological effects. The benzofuran moiety is known for various pharmacological activities, making this compound a candidate for further investigation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of related benzofuran compounds on HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer) cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 6a | 9.71 ± 1.9 | HCT116 |
| 6b | 7.48 ± 0.6 | MIA PaCa2 |
| 6c | 3.27 ± 1.1 | HCT116 |
These findings correlate with molecular docking studies that demonstrate strong binding affinities to key targets involved in cancer progression, such as glycogen synthase kinase-3β (GSK3β) .
The mechanisms through which these compounds exert their effects often involve:
- Induction of Apoptosis : Compounds like this compound may induce apoptosis in cancer cells through pathways involving GSK3β inhibition.
- Inhibition of NF-κB Activity : The suppression of NF-κB signaling has been linked to reduced cancer cell survival and proliferation.
Other Biological Activities
Beyond anticancer effects, benzofuran derivatives have shown promise in other areas:
Case Study: Synthesis and Evaluation
In a notable study published in 2020, researchers synthesized a series of benzofuran derivatives and evaluated their biological activity. Among these, compounds structurally related to this compound exhibited promising cytotoxicity against various cancer cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Methoxybiphenyl | Antiviral | Simpler structure |
| Benzofuran | Anti-inflammatory | Basic benzofuran core |
| Methoxycarbonyl-benzofuran | Anticancer | More reactive due to carbonyl group |
This table illustrates how structural variations can lead to different biological activities, emphasizing the unique potential of the target compound.
Eigenschaften
IUPAC Name |
2-methoxyethyl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-13-19(21(23)26-11-10-24-2)17-12-16(8-9-18(17)27-13)28-20(22)14-4-6-15(25-3)7-5-14/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKHFIXPZMHZHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














